molecular formula C16H21N3O3S B259419 N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide

Cat. No. B259419
M. Wt: 335.4 g/mol
InChI Key: BJIQTPCHRNDUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Studies have shown that this compound X can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound X has been shown to inhibit the activity of certain protein kinases that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo models. In animal studies, this compound X has been shown to reduce inflammation and tumor growth without causing significant toxicity. Additionally, this compound X has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide X is its potent anti-inflammatory and anti-tumor activities, which make it a promising lead this compound for drug discovery. Additionally, this compound X has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of this compound X is its relatively complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the research and development of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide X. One direction is to further investigate the mechanism of action of this compound X, which may provide insights into its potential therapeutic applications. Another direction is to optimize the synthesis method of this compound X to improve its scalability and reduce the cost of production. Additionally, further studies are needed to evaluate the safety and efficacy of this compound X in clinical trials, which may pave the way for its eventual use in the treatment of inflammatory and neoplastic diseases.

Synthesis Methods

The synthesis of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide X involves the reaction of 3-cyano-5-(diethylcarbamoyl)-4-methylthiophene-2-carboxylic acid with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting this compound is then purified using column chromatography to obtain pure this compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide X has been shown to exhibit potent anti-inflammatory and anti-tumor activities. In drug discovery, this compound X has been used as a lead this compound to develop new drugs with improved efficacy and reduced toxicity. In material science, this compound X has been used as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C16H21N3O3S/c1-4-19(5-2)16(21)13-10(3)11(9-17)15(23-13)18-14(20)12-7-6-8-22-12/h12H,4-8H2,1-3H3,(H,18,20)

InChI Key

BJIQTPCHRNDUKA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CCCO2)C#N)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CCCO2)C#N)C

Origin of Product

United States

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